molecular formula C5H9FO2 B073805 2-fluoropentanoic acid CAS No. 1578-56-9

2-fluoropentanoic acid

Cat. No.: B073805
CAS No.: 1578-56-9
M. Wt: 120.12 g/mol
InChI Key: AAYYJYDNERMSOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorovaleric acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of appropriate precursors. For instance, the fluorination of 2-bromovaleric acid using fluoride salts in polar aprotic solvents can yield 2-fluorovaleric acid . Another method involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods: Industrial production of 2-fluorovaleric acid typically involves large-scale chemical synthesis using readily available starting materials and reagents. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the fluorine atom. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-fluoropentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-fluorovaleric acid involves its interaction with specific molecular targets. For example, it inhibits the ns3 protease, an enzyme involved in the replication of certain viruses. This inhibition occurs through the binding of the fluorinated carboxylic acid to the active site of the enzyme, preventing its normal function . Additionally, 2-fluorovaleric acid can interact with the TNF-related apoptosis-inducing ligand, influencing apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: 2-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated or other halogenated counterparts .

Properties

IUPAC Name

2-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYYJYDNERMSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-56-9
Record name Valeric acid, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorovaleric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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